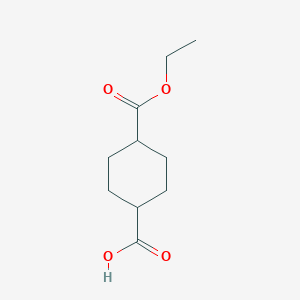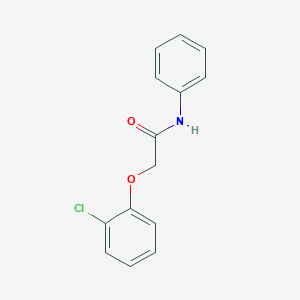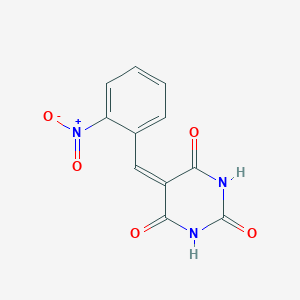
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NBP, is a chemical compound that has been widely studied for its potential applications in scientific research. NBP is a yellow crystalline powder that is soluble in organic solvents and water. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用机制
The mechanism of action of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is complex and multifaceted. It has been shown to act on a variety of cellular pathways, including oxidative stress, inflammation, and apoptosis. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to scavenge free radicals and reduce oxidative damage, as well as inhibit the production of pro-inflammatory cytokines. It also appears to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化和生理效应
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. It has been found to reduce oxidative stress and inflammation, protect against ischemic injury, and inhibit the growth and proliferation of cancer cells. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It also has a range of well-documented biochemical and physiological effects, making it a useful tool for investigating cellular pathways and disease mechanisms. However, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging to synthesize, and its effects may vary depending on the cell type or animal model used. It is also important to note that 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
未来方向
There are many potential future directions for research on 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new drugs based on the structure of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with improved efficacy and safety profiles. Another area of interest is the investigation of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione's effects on other cellular pathways and disease mechanisms, such as autophagy and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in humans, and to explore its potential applications in clinical settings.
合成方法
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a variety of methods, including the reaction of 2,4,6-trioxypyrimidine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different aldehydes and pyrimidines as starting materials. The synthesis of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging, as it requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
CAS 编号 |
26908-37-2 |
|---|---|
产品名称 |
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
分子式 |
C11H7N3O5 |
分子量 |
261.19 g/mol |
IUPAC 名称 |
5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-7(10(16)13-11(17)12-9)5-6-3-1-2-4-8(6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
InChI 键 |
QDAXQIQSXPIHRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
其他 CAS 编号 |
26908-37-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



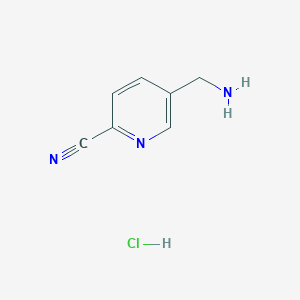

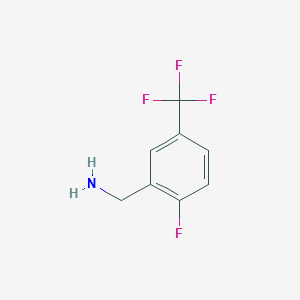
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
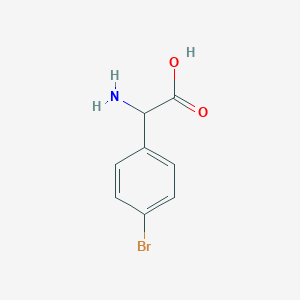
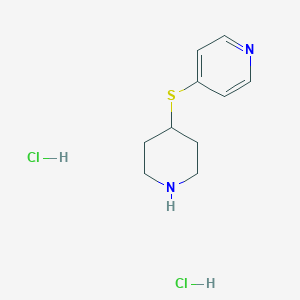
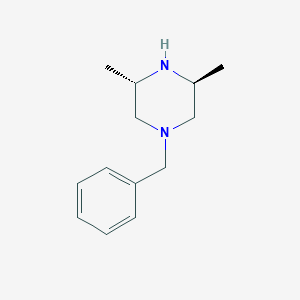
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
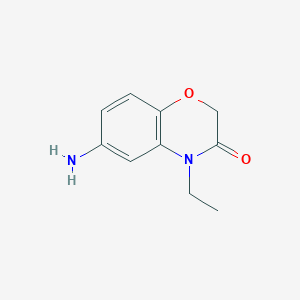

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

